molecular formula C19H14N2O3 B14568797 4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- CAS No. 61741-80-8

4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-

Cat. No.: B14568797
CAS No.: 61741-80-8
M. Wt: 318.3 g/mol
InChI Key: POMVYATZMHMDKY-UHFFFAOYSA-N
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Description

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2,7-dihydroxynaphthalene with 2-methyl-4(3H)-quinazolinone under specific reaction conditions. Common reagents used in this synthesis may include acids or bases to catalyze the reaction, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinazolinone moiety may play a crucial role in binding to these targets and modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4(3H)-one: Lacks the naphthalene moiety and hydroxyl groups.

    2,7-dihydroxynaphthalene: Lacks the quinazolinone moiety.

    3-(2-hydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one: Similar structure but with only one hydroxyl group on the naphthalene ring.

Uniqueness

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both the dihydroxynaphthalene and quinazolinone moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

61741-80-8

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2,7-dihydroxynaphthalen-1-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C19H14N2O3/c1-11-20-16-5-3-2-4-14(16)19(24)21(11)18-15-10-13(22)8-6-12(15)7-9-17(18)23/h2-10,22-23H,1H3

InChI Key

POMVYATZMHMDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC4=C3C=C(C=C4)O)O

Origin of Product

United States

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